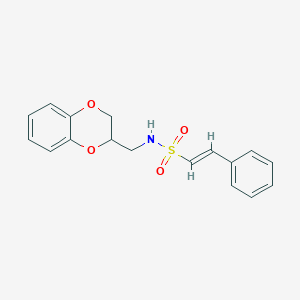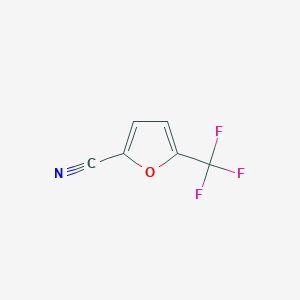![molecular formula C23H23N3O3S2 B2719700 N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-93-8](/img/structure/B2719700.png)
N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds present, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Antifungal Properties
Research has indicated that derivatives of dimethylpyrimidin, such as N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, exhibit significant antifungal activity. A study demonstrated these compounds' effectiveness against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Anticonvulsant Potential
These compounds have been studied for their anticonvulsant properties. Research involving the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Analgesic and Anti-Inflammatory Applications
Novel derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities, suggesting their potential use as therapeutic agents (Abu‐Hashem et al., 2020).
Radiopharmaceutical Applications
Derivatives of dimethylpyrimidin have been utilized in the radiosynthesis of selective radioligands for imaging purposes, such as [18F]PBR111, which is a selective ligand for the translocator protein (18 kDa). This application is significant in the field of positron emission tomography (PET) (Dollé et al., 2008).
Potential as Antitumor Agents
Studies have shown that certain thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives display potent anticancer activity on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This highlights their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Insecticidal Applications
Pyrimidine derivatives, related to the compound , have demonstrated effectiveness as insecticides. Their bioassay results indicated significant insecticidal activity, making them promising candidates in agricultural applications (Bakhite et al., 2014).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-7-8-18(15(2)11-14)24-20(27)13-31-23-25-19-9-10-30-21(19)22(28)26(23)16-5-4-6-17(12-16)29-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNOUOYXMUXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2719619.png)
![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)
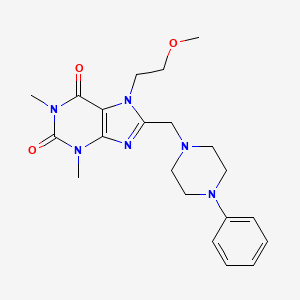
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide](/img/structure/B2719622.png)
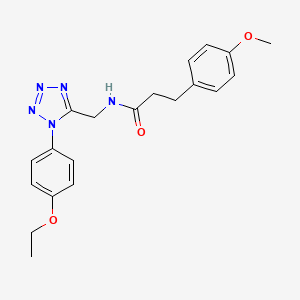
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2719625.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzamide](/img/structure/B2719627.png)
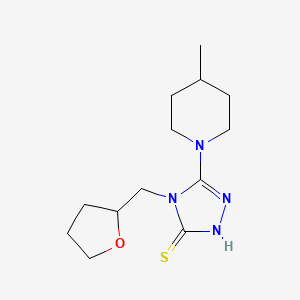
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)
![2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2719632.png)
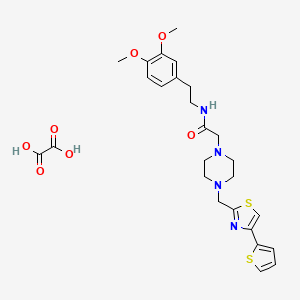
![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)
